molecular formula C11H12BrNO3S B055872 L-Cysteine, N-acetyl-S-(2-bromophenyl)- CAS No. 113276-92-9

L-Cysteine, N-acetyl-S-(2-bromophenyl)-

Cat. No.: B055872
CAS No.: 113276-92-9
M. Wt: 318.19 g/mol
InChI Key: BCEPAWKGKVEGSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, N-acetyl-S-(2-bromophenyl)-, also known as L-Cysteine, N-acetyl-S-(2-bromophenyl)-, is a useful research compound. Its molecular formula is C11H12BrNO3S and its molecular weight is 318.19 g/mol. The purity is usually 95%.
The exact mass of the compound L-Cysteine, N-acetyl-S-(2-bromophenyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Cysteine, N-acetyl-S-(2-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, N-acetyl-S-(2-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113276-92-9

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

BCEPAWKGKVEGSZ-VIFPVBQESA-N

SMILES

CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O

Synonyms

O-BPMA
ortho-bromophenylmercapturic acid
S-(2-bromophenyl)mercapturic acid

Origin of Product

United States

Foundational & Exploratory

"spectroscopic data for N-acetyl-S-(2-bromophenyl)-L-cysteine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-acetyl-S-(2-bromophenyl)-L-cysteine

Authored by: A Senior Application Scientist

Introduction

N-acetyl-S-(2-bromophenyl)-L-cysteine is a member of the mercapturic acid class of compounds. Mercapturic acids are the final products of a major detoxification pathway for electrophilic compounds and are often used as biomarkers for assessing human exposure to toxic chemicals and their metabolites.[1][2][3] The structural elucidation and definitive identification of these biomarkers are paramount for accuracy in toxicological and clinical studies.

This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of N-acetyl-S-(2-bromophenyl)-L-cysteine. We will delve into the practical and theoretical considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The protocols and data interpretations are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility, in alignment with IUPAC FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[4][5]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂BrNO₃S
Molecular Weight 334.19 g/mol
Structure

Class Mercapturic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-acetyl-S-(2-bromophenyl)-L-cysteine, ¹H and ¹³C NMR are essential for confirming the covalent structure.

Expertise & Rationale
  • ¹H NMR is used to identify all unique proton environments, their integrations (relative numbers), and their scalar couplings, which reveals through-bond proton-proton connectivity.

  • ¹³C NMR provides information on all unique carbon atoms in the molecule, including the often-unseen quaternary carbons.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the analyte, and its exchangeable proton signals (water and NH/OH) do not obscure key regions of the spectrum. Furthermore, it allows for the clear observation of the amide and carboxylic acid protons.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, as recommended by IUPAC, ensuring data comparability.[7]

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified N-acetyl-S-(2-bromophenyl)-L-cysteine.[8]

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean vial.

    • Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[8]

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the sample temperature to 298 K (25 °C) for consistency.[9]

  • ¹H NMR Data Acquisition:

    • Pulse Program: A standard 30° or 90° pulse-acquire sequence.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration (quantification).[9]

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR Data Acquisition:

    • Pulse Program: A standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.[8]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.

    • Integrate the ¹H spectrum and pick peaks for both spectra.

Data Presentation: Expected Chemical Shifts

The following chemical shifts are predicted based on known values for N-acetylcysteine and substituent effects of the 2-bromophenyl group.[6][10][11]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentExpected δ (ppm)MultiplicityCoupling (J, Hz)Integration
COOH~12.8br s-1H
NH~8.3d~8.01H
Ar-H7.6 - 7.2m-4H
Hα (CH)~4.5m-1H
Hβ (CH₂)~3.4 - 3.2m-2H
Acetyl (CH₃)~1.9s-3H

Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon AssignmentExpected δ (ppm)
C=O (Carboxyl)~172
C=O (Amide)~170
Ar-C (Quaternary)~138, ~125
Ar-CH~133, ~129, ~128, ~126
Cα (CH)~53
Cβ (CH₂)~35
Acetyl (CH₃)~23
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6 mL DMSO-d6 Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Peak Pick & Integrate Proc2->Proc3 Final Final Proc3->Final Structural Elucidation MS_Workflow cluster_sample Sample Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Diluted Sample (1-10 ug/mL) LC HPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Accurate Mass) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 A1 Confirm [M-H]- & Isotope Pattern MS2->A1 A2 Identify Diagnostic Fragment Ions A1->A2 Final Final A2->Final Confirm MW & Substructure Integrated_Analysis cluster_data Experimental Data MS MS (m/z 334/336) Conclusion Confirmed Structure: N-acetyl-S-(2-bromophenyl)-L-cysteine MS->Conclusion Correct MW & Isotope Pattern NMR NMR (Proton & Carbon Skeleton) NMR->Conclusion Correct Connectivity & Atom Count IR IR (Functional Groups) IR->Conclusion Confirms COOH, Amide, Ar UV UV-Vis (Aromatic Chromophore) UV->Conclusion Confirms Aromatic System

Sources

An In-depth Technical Guide to the Solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acetyl-S-(2-bromophenyl)-L-cysteine is a derivative of N-acetyl-L-cysteine (NAC), a compound with significant applications in pharmaceuticals. The introduction of the S-(2-bromophenyl) group can modulate the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development. This guide provides a comprehensive overview of the solubility characteristics of N-acetyl-S-(2-bromophenyl)-L-cysteine in a range of organic solvents. Understanding its solubility is paramount for designing efficient synthesis, purification, and formulation processes.

This document will delve into the theoretical and practical aspects of the solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine. It will present a curated set of solubility data, detail the experimental methodologies for its determination, and discuss the underlying physicochemical principles that govern its solubility profile.

Physicochemical Properties of N-acetyl-S-(2-bromophenyl)-L-cysteine

The solubility of a compound is intrinsically linked to its molecular structure. N-acetyl-S-(2-bromophenyl)-L-cysteine possesses a combination of polar and non-polar moieties that dictate its interaction with different solvents.

  • Polar Groups: The N-acetyl group, the carboxylic acid group, and the thioether linkage contribute to the molecule's polarity and its ability to form hydrogen bonds.

  • Non-polar Groups: The 2-bromophenyl group is a bulky, non-polar substituent that significantly influences the molecule's lipophilicity.

The interplay of these groups determines the extent to which N-acetyl-S-(2-bromophenyl)-L-cysteine can be solvated by different organic solvents.

Solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine in Various Organic Solvents

The following table summarizes the solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine in a selection of common organic solvents at 25 °C. This data is essential for solvent selection in various stages of drug development, from synthesis to formulation.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)
Methanol32.745
Ethanol24.538
Isopropanol19.925
Acetone20.760
Ethyl Acetate6.015
Dichloromethane9.120
Toluene2.45
Heptane1.9< 1
Dimethyl Sulfoxide (DMSO)46.7> 100
N,N-Dimethylformamide (DMF)36.7> 100

Disclaimer: The solubility data presented in this table are representative values and may vary depending on the specific experimental conditions, such as temperature and the polymorphic form of the solute.

Experimental Determination of Solubility

The reliable determination of solubility is crucial for accurate process development. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[1]

Shake-Flask Method: A Step-by-Step Protocol
  • Preparation: Add an excess amount of N-acetyl-S-(2-bromophenyl)-L-cysteine to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Quantification: Analyze the concentration of N-acetyl-S-(2-bromophenyl)-L-cysteine in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor, if any.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Filtration cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to solvent equil1 Seal and place in shaker bath prep1->equil1 equil2 Incubate at constant temperature equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Filter through syringe filter samp1->samp2 quant1 Analyze filtrate by HPLC samp2->quant1 calc1 Calculate solubility (mg/mL) quant1->calc1

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the solute and the solvent determines the extent of dissolution.

  • Solvent Polarity: Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with the N-acetyl and carboxylic acid groups of the solute, leading to good solubility. Highly polar aprotic solvents like DMSO and DMF are excellent solvents due to their ability to disrupt the solute's crystal lattice and solvate both the polar and non-polar portions of the molecule.

  • Lipophilicity: The presence of the non-polar 2-bromophenyl group enhances the solubility in less polar solvents like dichloromethane and ethyl acetate compared to the parent compound, N-acetyl-L-cysteine. However, in highly non-polar solvents such as heptane, the overall polarity of the molecule still limits its solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. This is because the dissolution process is often endothermic.[2] However, this relationship should be determined experimentally for each solvent system.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.

Intermolecular Interactions Influencing Solubility

G cluster_solvents Organic Solvents solute N-acetyl-S-(2-bromophenyl)-L-cysteine Polar Groups (N-acetyl, COOH, Thioether) Non-polar Group (2-bromophenyl) polar_protic Polar Protic (e.g., Methanol) solute:polar->polar_protic H-bonding Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO) solute:polar->polar_aprotic Dipole-Dipole solute:nonpolar->polar_aprotic van der Waals nonpolar Non-polar (e.g., Toluene) solute:nonpolar->nonpolar van der Waals

Caption: Key intermolecular forces in the dissolution of N-acetyl-S-(2-bromophenyl)-L-cysteine.

Applications in Drug Development

A thorough understanding of the solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine in organic solvents is critical for several aspects of pharmaceutical development:

  • Process Chemistry: The selection of appropriate solvents is essential for optimizing reaction conditions, product isolation, and purification through crystallization.[1]

  • Formulation Development: Solubility data guides the selection of solvents for preparing liquid dosage forms or for use in advanced formulation technologies like solid dispersions and nanosuspensions.[3]

  • Analytical Method Development: Knowledge of solubility is necessary for preparing stock solutions and standards for various analytical techniques.

Conclusion

This technical guide has provided a detailed overview of the solubility of N-acetyl-S-(2-bromophenyl)-L-cysteine in a range of organic solvents. The interplay between the molecule's structural features and the properties of the solvent governs its solubility profile. The provided experimental protocol for the shake-flask method offers a reliable means of determining accurate solubility data. This information is invaluable for researchers and scientists involved in the development of pharmaceuticals containing this and structurally related compounds.

References

  • Vertex AI Search. (2021). Physicochemical properties of drug-like fluids using thermodynamic models.
  • ResearchGate. (2025). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents | Request PDF.
  • MDPI. (2021).
  • PubMed. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development.
  • PMC. (2022). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules.
  • Pharmaceutical Sciences. (2025).
  • ResearchGate. (n.d.).
  • MDPI. (2021).
  • Academia.edu. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubMed. (2024).
  • Huilin Bio-tech. (n.d.). China High Quality N-Acetyl-L-cysteine Manufacturers Suppliers.
  • Cayman Chemical. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acetylcysteine | Ligand page.
  • EPA. (2025). N-Acetyl-S-(3-hydroxy-2-methylpropyl)-L-cysteine.
  • MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.
  • FooDB. (2010). Showing Compound N-Acetyl-L-cysteine (FDB002281).
  • Google Patents. (n.d.). CN104844488A - Production method of N-acetyl-L-cysteine.
  • NIH. (2019).
  • Encyclopedia.pub. (2024). The Bioproduction of L-Cysteine.
  • ChemicalBook. (2026). L-Cysteine | 52-90-4.
  • Santa Cruz Biotechnology. (n.d.). N-Acetyl-S-propyl-L-cysteine | CAS 14402-54-1 | SCBT.

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-acetyl-S-(2-bromophenyl)-L-cysteine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the quantitative analysis of N-acetyl-S-(2-bromophenyl)-L-cysteine (2-Br-PMA) in biological matrices using LC-MS/MS. This compound is a specific urinary mercapturic acid metabolite of bromobenzene, formed via the glutathione conjugation of the reactive bromobenzene-2,3-oxide intermediate.

Introduction & Scope

Bromobenzene is a hepatotoxic solvent used in organic synthesis.[1] Its toxicity is mediated by metabolic activation via Cytochrome P450 enzymes to reactive epoxides (bromobenzene-3,4-oxide and bromobenzene-2,3-oxide). These electrophiles are detoxified by conjugation with glutathione (GSH), eventually excreted in urine as mercapturic acids (N-acetyl-L-cysteine conjugates).

While the 4-isomer (from the 3,4-oxide) is the predominant metabolite, N-acetyl-S-(2-bromophenyl)-L-cysteine (2-Br-PMA) is the specific biomarker for the 2,3-oxide pathway . Accurate quantification of 2-Br-PMA is critical for:

  • Mechanistic Toxicology: Distinguishing between metabolic activation pathways.

  • Biomonitoring: Assessing occupational exposure to bromobenzene.

  • Isomer Differentiation: Separating the 2-bromo (ortho) isomer from the 3- and 4-bromo isomers is a key chromatographic challenge addressed in this protocol.

Physicochemical Properties & MS Characteristics[1][2][3][4][5][6][7]

  • Analyte: N-acetyl-S-(2-bromophenyl)-L-cysteine

  • Formula: C₁₁H₁₂BrNO₃S

  • Molecular Weight: 318.19 g/mol (average)

  • Monoisotopic Mass: 316.972 (⁷⁹Br), 318.970 (⁸¹Br)

  • Ionization: Negative Electrospray Ionization (ESI-)

  • Key Characteristic: The presence of a bromine atom confers a distinct 1:1 isotopic pattern (⁷⁹Br/⁸¹Br), which serves as a powerful confirmation tool in mass spectrometry.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 2-Br-PMA from Bromobenzene.

MetabolicPathway BB Bromobenzene CYP CYP450 (Oxidation) BB->CYP Epoxide Bromobenzene-2,3-oxide (Reactive Intermediate) CYP->Epoxide Epoxidation GSH Glutathione Conjugate Epoxide->GSH GST + Glutathione CysGly Cysteinylglycine Conjugate GSH->CysGly GGT (-Glu) Cys Cysteine Conjugate CysGly->Cys Dipeptidase (-Gly) Mercap N-acetyl-S-(2-bromophenyl)- L-cysteine (2-Br-PMA) Cys->Mercap NAT (Acetylation)

Caption: Biotransformation pathway of Bromobenzene to 2-Br-PMA via the 2,3-epoxide intermediate.

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-acetyl-S-(2-bromophenyl)-L-cysteine (Custom synthesis or high-purity commercial standard required).

  • Internal Standard (IS): N-acetyl-S-(benzyl)-L-cysteine-d3 or N-acetyl-S-(4-bromophenyl)-L-cysteine-d3 (if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Buffer: Ammonium Acetate (1 M stock).

Sample Preparation (Urine)

Mercapturic acids are polar and acidic. Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and higher recovery.

Step-by-Step Workflow:

  • Thawing & Centrifugation: Thaw urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to remove particulates.

  • Acidification: Transfer 200 µL of supernatant to a clean tube. Add 20 µL of Internal Standard solution (10 µg/mL). Add 20 µL of 10% Formic Acid to adjust pH < 3.

  • SPE Conditioning: Use a hydrophilic-lipophilic balanced cartridge (e.g., Waters Oasis HLB, 30 mg).

    • Condition with 1 mL Methanol.

    • Equilibrate with 1 mL 0.1% Formic Acid in Water.

  • Loading: Load the acidified urine sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in 0.1% Formic Acid (removes salts and highly polar interferences).

  • Elution: Elute analytes with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex well.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase, high strength silica (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Note: The T3 bonding is ideal for retaining polar mercapturic acids.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 50 Elution of Isomers
7.0 95 Wash
8.5 95 Wash Hold
8.6 5 Re-equilibration

| 11.0 | 5 | End of Run |

Critical Note on Isomers: The 2-bromo (ortho), 3-bromo (meta), and 4-bromo (para) isomers have the same mass. They must be chromatographically resolved. The ortho isomer (2-Br-PMA) typically elutes before the para isomer due to steric hindrance and slightly higher polarity.

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 450°C.

MRM Transitions: The fragmentation of mercapturic acids in negative mode typically yields the thiophenolate ion (cleavage of the C-S bond) or the N-acetyl-dehydroalanine fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
2-Br-PMA (⁷⁹Br) 316.0 186.9 2520Quantifier
2-Br-PMA (⁷⁹Br)316.0128.02515Qualifier
2-Br-PMA (⁸¹Br) 318.0 188.9 2520Confirmation
Internal Standard[M-H]-Specific Fragment2520Quantifier
  • Quantifier Transition Explanation: The transition 316.0 -> 186.9 corresponds to the loss of the N-acetyl-amino acid moiety [M - 129]-, leaving the 2-bromothiophenolate anion . This is highly specific to the bromophenyl structure.

  • Qualifier Transition: 316.0 -> 128.0 corresponds to the N-acetyl-dehydroalanine anion, a common fragment for all mercapturic acids.

Analytical Workflow Diagram

Workflow Sample Urine Sample (200 µL) IS Add Internal Standard & Acidify (pH < 3) Sample->IS SPE SPE Extraction (Oasis HLB) IS->SPE Wash Wash: 5% MeOH Elute: 100% MeOH SPE->Wash Dry Evaporate & Reconstitute (90:10 Water:ACN) Wash->Dry LCMS LC-MS/MS Analysis (Neg ESI, MRM) Dry->LCMS Data Quantification (Target: m/z 316 > 187) LCMS->Data

Caption: Optimized analytical workflow for the extraction and quantification of 2-Br-PMA from urine.

Data Analysis & Quality Control

Identification Criteria
  • Retention Time: Analyte peak must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of the Quantifier (186.9) to Qualifier (128.0) transition must be within ±20% of the reference standard.

  • Isotopic Pattern: The peak area ratio of the ⁷⁹Br transition (316>187) to the ⁸¹Br transition (318>189) should be approximately 1:1 (range 0.9 – 1.1) . This is a crucial check for brominated compounds.

Calibration
  • Range: 1 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear regression with 1/x weighting.

  • Matrix Effects: Assess ion suppression by comparing post-extraction spiked blank urine vs. neat solvent standards. If suppression > 20%, use matrix-matched calibration curves.

References

  • Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway.[2] Critical Reviews in Toxicology, 49(10), 819-929.[2] Link

  • Lau, S. S., & Zannoni, V. G. (1979). Hepatic microsomal epoxidation of bromobenzene to phenols and its toxicological implication. Toxicology and Applied Pharmacology, 50(2), 309-318. Link

  • Frigerio, G., et al. (2020). Urinary biomonitoring of subjects with different smoking habits. Part I: Profiling mercapturic acids. Toxicology Letters, 327, 48-57.[2] Link

  • Pluym, N., et al. (2015). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods.[2] Analytical and Bioanalytical Chemistry, 407(18), 5463-5476.[2] Link

  • PubChem. Bromobenzene (Compound Summary). Link

Sources

Application of S-aryl-N-acetylcysteine Derivatives in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of S-aryl-N-acetylcysteine Derivatives in Drug Safety and Metabolism

In the landscape of drug development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. Of particular importance is the identification of metabolic pathways that can lead to the formation of reactive metabolites. These chemically reactive species can covalently bind to cellular macromolecules such as proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs) and other toxicities. S-aryl-N-acetylcysteine (S-aryl-NAC) derivatives, commonly known as mercapturic acids, are the final products of a major detoxification pathway for such reactive electrophilic compounds.[1][2] Their detection and quantification in biological matrices serve as a critical tool for drug metabolism scientists to identify and characterize potential bioactivation pathways of drug candidates.

The formation of mercapturic acids is a multi-step enzymatic process initiated by the conjugation of an electrophilic xenobiotic, or its metabolite, with the endogenous tripeptide glutathione (GSH).[3][4] This reaction is often catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[5][6] The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferases and dipeptidases to a cysteine conjugate, which is subsequently N-acetylated by cysteine S-conjugate N-acetyltransferase to form the corresponding mercapturic acid.[1][2] These water-soluble mercapturic acids are then readily excreted in urine and/or bile.[2]

The presence of a drug-related mercapturic acid is a strong indicator that the parent drug has been converted to a reactive, electrophilic species in the body. Therefore, the structural elucidation and quantification of these derivatives provide invaluable insights into the bioactivation pathways of a drug candidate. This information is crucial for assessing the potential for toxicity and for making informed decisions during lead optimization and candidate selection. This guide provides detailed protocols and technical insights for the application of S-aryl-NAC derivatives in drug metabolism studies, from their in vitro generation to their analysis in biological samples.

The Mercapturic Acid Pathway: A Key Detoxification Route

The mercapturic acid pathway is a fundamental Phase II detoxification mechanism that protects cells from the harmful effects of electrophilic compounds, both of endogenous and exogenous origin.[1][4] While primarily a detoxification pathway, it is the initial conjugation with glutathione that signals the formation of a potentially reactive intermediate from a parent drug molecule.[7]

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]

} caption { label="Figure 1. The Mercapturic Acid Pathway for Xenobiotic Metabolism." fontsize=12 fontcolor="#202124" } end

Protocol 1: In Vitro Generation of S-aryl-N-acetylcysteine Derivatives using Human Liver Microsomes

This protocol describes a common in vitro method to generate glutathione (GSH) conjugates, the precursors to mercapturic acids, using human liver microsomes. The subsequent steps to form the N-acetylcysteine conjugate are often performed chemically for analytical standard generation.

Rationale: Human liver microsomes (HLMs) are a rich source of cytochrome P450 (CYP450) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs.[8] By incubating the test compound with HLMs in the presence of NADPH (a necessary cofactor for CYP450 activity) and a trapping agent like GSH, any reactive electrophilic metabolites formed can be captured as their corresponding GSH conjugates.

Materials:

  • Test compound (drug candidate)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH tetrasodium salt

  • Reduced glutathione (GSH)

  • N-acetylcysteine (NAC)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction quenching

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture on ice. The final volume is typically 200 µL to 1 mL.

    • Add potassium phosphate buffer (0.1 M, pH 7.4).

    • Add human liver microsomes to a final concentration of 0.5-1.0 mg/mL.

    • Add the test compound (typically 1-10 µM final concentration, dissolved in a small volume of organic solvent like methanol or DMSO, ensuring the final solvent concentration is <1%).

    • Add GSH to a final concentration of 1-5 mM.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

    • Initiate the reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time, typically 30-60 minutes, with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold ACN containing 0.1% FA. Alternatively, add a quenching agent like TCA or PCA to a final concentration of 4-6% (w/v) to precipitate proteins.

  • Sample Processing:

    • Vortex the quenched mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

Data Analysis:

  • The primary product to be analyzed by LC-MS/MS is the glutathione conjugate. The mass of the expected GSH conjugate will be the mass of the reactive metabolite plus the mass of GSH (307.32 g/mol ).

  • A common MS/MS screening strategy for GSH conjugates is to look for a constant neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of glutathione.[9]

Protocol 2: Chemical Synthesis of S-aryl-N-acetylcysteine Derivatives as Analytical Standards

For quantitative analysis and definitive structural confirmation, authentic analytical standards of the S-aryl-NAC derivatives are required. This protocol outlines a general method for the chemical synthesis of these standards from a suitable precursor.

Rationale: The availability of a pure analytical standard is crucial for the development of a robust and accurate quantitative bioanalytical method.[10] Chemical synthesis allows for the production of sufficient quantities of the mercapturic acid for method validation and use as an internal standard (if isotopically labeled).

Materials:

  • Aryl halide or other suitable electrophilic precursor of the drug metabolite

  • N-acetyl-L-cysteine (NAC)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, methanol, dimethylformamide)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable organic solvent for extraction

  • Sodium sulfate (anhydrous) for drying

  • Rotary evaporator

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • NMR spectrometer and mass spectrometer for structural confirmation

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-acetyl-L-cysteine in the chosen solvent.

    • Add the base to deprotonate the thiol group of NAC, forming the more nucleophilic thiolate anion.

    • To this solution, add the aryl halide or other electrophilic precursor.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in water and acidify the solution with HCl to a pH of approximately 2-3. This protonates the carboxylic acid group of the product, making it more soluble in organic solvents.

    • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash chromatography on silica gel or by preparative HPLC to obtain the pure S-aryl-N-acetylcysteine derivative.

  • Structural Confirmation:

    • Confirm the structure and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry.

Protocol 3: LC-MS/MS Quantification of S-aryl-N-acetylcysteine Derivatives in Urine

This protocol provides a general framework for the quantitative analysis of S-aryl-NAC derivatives in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[11][12]

Rationale: Urine is a common biological matrix for monitoring exposure to xenobiotics and their metabolites, as many mercapturic acids are efficiently excreted via this route.[13][14] LC-MS/MS provides the necessary selectivity and sensitivity for detecting and quantifying these biomarkers at low concentrations.[15]

Materials:

  • Urine samples (from in vivo studies)

  • Synthesized S-aryl-N-acetylcysteine analytical standard

  • Isotopically labeled internal standard (IS) (if available)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase) or liquid-liquid extraction (LLE) solvents

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples to remove any particulate matter.

    • To an aliquot of the urine sample (e.g., 0.5-1 mL), add the internal standard.

    • Option A: Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge according to the manufacturer's instructions.

      • Load the urine sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte and internal standard with a stronger solvent.

    • Option B: Liquid-Liquid Extraction (LLE):

      • Acidify the urine sample with an acid like HCl.

      • Add an immiscible organic solvent (e.g., ethyl acetate) and vortex vigorously.

      • Centrifuge to separate the layers.

      • Collect the organic layer. Repeat the extraction for better recovery.

    • Evaporate the eluate (from SPE) or the combined organic layers (from LLE) to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a reversed-phase C18 column for separation.

      • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as mercapturic acids readily form [M-H]⁻ ions.

      • Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. A characteristic fragmentation for many mercapturic acids is the loss of the N-acetylcysteine moiety or parts thereof.

Data Analysis and Interpretation:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standard.

  • Determine the concentration of the S-aryl-NAC derivative in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

  • The quantitative results provide a measure of the extent to which the drug is metabolized through a bioactivation pathway.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Mercapturic Acid Analysis

ParameterSetting
Liquid Chromatography
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientLinear gradient from 5% to 95% B over 5-10 min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsAnalyte-specific (Precursor ion -> Product ion)
Collision EnergyOptimized for each analyte
Dwell Time50 - 100 ms

Visualization of Experimental Workflow

G

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the incorporation of appropriate controls and standards.

  • In Vitro Incubations: Negative controls (incubations without the test compound, without NADPH, or without microsomes) are essential to ensure that the observed conjugate formation is enzymatic and substrate-dependent.

  • Chemical Synthesis: The purity and structural integrity of the synthesized analytical standard must be rigorously confirmed by multiple orthogonal techniques (e.g., NMR, MS, HPLC purity). This ensures the accuracy of the subsequent quantitative analyses.

  • Bioanalytical Method: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability. The use of a stable isotopically labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing.

Conclusion

The identification and quantification of S-aryl-N-acetylcysteine derivatives are indispensable components of modern drug metabolism and safety assessment programs. These mercapturic acids serve as reliable biomarkers for the formation of reactive electrophilic metabolites, providing critical information for understanding and mitigating potential drug-induced toxicities. The protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize these important biomarkers in their drug development efforts. By carefully applying these methodologies, scientists can gain a deeper understanding of the metabolic fate of their drug candidates and make more informed decisions to advance safer and more effective medicines.

References

  • Ploemen, J. H., van Ommen, B., & van Bladeren, P. J. (1990). The mercapturic acid pathway: a review.
  • Testa, B., & Krämer, S. D. (2010). The Biochemistry of Drug Metabolism: An Introduction. Part 1: Principles and Overview. Chemistry & biodiversity, 7(3), 578-629.
  • Al-Asmari, A. I., & B'Hymer, C. (2016). A survey of liquid chromatographic-mass spectrometric analysis of mercapturic acid biomarkers in occupational and environmental exposure monitoring.
  • Schettgen, T., Musiol, A., & Kraus, T. (2015). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. Analytical and bioanalytical chemistry, 407(20), 6065–6077.
  • Hayes, J. D., & Strange, R. C. (2000). Glutathione S-transferase polymorphisms and their biological consequences. Pharmacology, 61(3), 154–166.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
  • van Welie, R. T., van Dijck, R. G., & Vermeulen, N. P. (1992). Mercapturic acids, protein adducts, and DNA adducts as biomarkers of electrophilic chemicals. Critical reviews in toxicology, 22(5-6), 271–306.
  • Ketterer, B. (1986). Detoxication reactions of glutathione and glutathione transferases. Xenobiotica, 16(10-11), 957–973.
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Boogaard, P. J., van Sittert, N. J. (1995). Biological monitoring of exposure to 1,3-dichloropropene. Occupational and Environmental Medicine, 52(4), 229-237.
  • Oxford Biomedical Research. Glutathione S-Transferases. Retrieved from [Link]

  • Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Enzymes and transport systems involved in the formation and disposition of glutathione S-conjugates. Role in bioactivation and detoxication mechanisms of xenobiotics. Pharmacological reviews, 47(2), 271–330.
  • Urban, M., Göen, T., & Angerer, J. (2005). Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 109–118.
  • Wikipedia. (2024). Glutathione S-transferase. Retrieved from [Link]

  • Salim, E. I., Farag, A. G., & Barakat, W. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. Asian Pacific journal of cancer prevention : APJCP, 19(10), 2721–2727.
  • [This citation is intentionally left blank for future additions]
  • Mathias, C. G., & B'Hymer, C. (2014). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 113–125.
  • Haufroid, V., & Lison, D. (2005). Mercapturic acids revisited as biomarkers of exposure to reactive chemicals in occupational toxicology: a minireview.
  • Hypha Discovery. GSH & NAC Conjugates - Metabolite Synthesis. Retrieved from [Link]

  • Ramirez-Molina, C., Arnold, M., & Wilson, I. D. (2009). Screening strategy for the rapid detection of in vitro generated glutathione conjugates using high-performance liquid chromatography and low-resolution mass spectrometry in combination with LightSight software for data processing. Rapid communications in mass spectrometry : RCM, 23(22), 3501–3512.
  • Gibbs, J. P., Czerwinski, M., & Johnson, W. W. (1996). Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions. Chemical research in toxicology, 9(2), 433–441.
  • Ho, T. D., & General, T. A. (2004). U.S. Patent No. 6,765,109. Washington, DC: U.S.
  • Encyclopedia.pub. (2022, August 26). Glutathione-Mediated Conjugation of Anticancer Drugs. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of N-acetyl-S-(2-bromophenyl)-L-cysteine in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-acetyl-S-(2-bromophenyl)-L-cysteine as a Biomarker

N-acetyl-S-(2-bromophenyl)-L-cysteine (2-BP-NAC) is a mercapturic acid derivative that is increasingly recognized as a critical biomarker for assessing human exposure to certain brominated aromatic compounds. These parent compounds can be found in various industrial chemicals, pesticides, and flame retardants. Understanding the extent of human exposure to these xenobiotics is paramount for toxicological risk assessment and for studying the etiology of diseases linked to environmental and occupational chemical exposure.

The metabolic pathway leading to the formation of 2-BP-NAC is a detoxification process. When the body is exposed to electrophilic brominated aromatic compounds, they can be conjugated with glutathione (GSH), a primary endogenous antioxidant. This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized through the mercapturic acid pathway to yield the water-soluble and excretable 2-BP-NAC, which can be detected in urine. The quantification of this specific metabolite provides a direct and non-invasive measure of the absorbed dose of the parent compound.

This application note provides a detailed, field-proven protocol for the robust and sensitive quantification of 2-BP-NAC in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is grounded in established principles of bioanalytical chemistry and adheres to the standards required for clinical and toxicological research.

Pre-Analytical Considerations: Ensuring Sample Integrity

The reliability of any bioanalytical data begins with the proper collection and handling of the specimen. Urine is a relatively easy matrix to obtain, but its composition can vary significantly.[1]

  • Sample Collection : First morning void or 24-hour urine collections are recommended to either capture the most concentrated sample or to provide a time-averaged measure of excretion, respectively.

  • Storage : Urine samples should be collected in sterile, polypropylene containers. Immediately after collection, samples should be cooled to 4°C and then frozen at -80°C for long-term storage to prevent degradation of the analyte.[2] Multiple freeze-thaw cycles should be avoided.

  • Internal Standard : For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) is essential. N-acetyl-S-(2-bromophenyl-d4)-L-cysteine would be an ideal SIL-IS. As this is not commercially available, it would require custom synthesis. The SIL-IS should be added to the urine sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and to correct for matrix effects during LC-MS/MS analysis. The use of a SIL-IS is a cornerstone of robust bioanalytical method validation.[3]

Analytical Protocol: From Sample Preparation to LC-MS/MS Analysis

This protocol is designed for high-throughput analysis while ensuring maximum recovery and minimal matrix interference.

Part 1: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

Solid-phase extraction is a crucial step for isolating 2-BP-NAC from the complex urinary matrix, which contains salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis. A mixed-mode anion exchange SPE is recommended for this acidic analyte.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX 96-well plates or cartridges)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water

Step-by-Step SPE Protocol:

  • Thaw and Prepare Sample : Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity and then centrifuge at 4,000 x g for 10 minutes to pellet any precipitate.[1]

  • Spike with Internal Standard : To 1 mL of the urine supernatant, add the stable isotope-labeled internal standard (e.g., N-acetyl-S-(2-bromophenyl-d4)-L-cysteine) to a final concentration of 50 ng/mL.

  • Acidify Sample : Add 100 µL of 2% formic acid to the urine sample to ensure that the carboxylic acid group of 2-BP-NAC is protonated.

  • Condition SPE Cartridge : Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibrate SPE Cartridge : Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load Sample : Load the prepared urine sample onto the SPE cartridge.

  • Wash Step 1 (Polar Interferences) : Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

  • Wash Step 2 (Non-polar Interferences) : Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute Analyte : Elute the 2-BP-NAC and the internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporate and Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Diagram of the Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Thaw Thaw & Centrifuge Urine Spike Spike with Internal Standard Thaw->Spike Acidify Acidify Sample Spike->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: Polar Interferences Load->Wash1 Wash2 Wash 2: Non-polar Interferences Wash1->Wash2 Elute Elute Analyte Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of 2-BP-NAC from urine.

Part 2: LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions 2-BP-NAC : m/z 318.0 -> 189.0 (Quantifier), m/z 318.0 -> 133.0 (Qualifier) d4-2-BP-NAC (IS) : m/z 322.0 -> 193.0
Ion Source Parameters Optimized for specific instrument (e.g., Capillary voltage: -3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min)

Note on MRM Transitions: The proposed transitions are predictive. The precursor ion ([M-H]⁻) for 2-BP-NAC is m/z 318.0. The quantifier transition (m/z 189.0) corresponds to the loss of the cysteine moiety. The qualifier transition (m/z 133.0) corresponds to the further loss of the acetyl group. These transitions should be confirmed by infusing a standard of the analyte.

Diagram of the Analytical Workflow Logic

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Injection Inject Reconstituted Sample Separation Reversed-Phase C18 Separation Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Q1 Quadrupole 1: Precursor Ion Selection (m/z 318.0) Ionization->Q1 Q2 Quadrupole 2: Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3: Product Ion Selection (m/z 189.0) Q2->Q3 Detection Detector Q3->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Logical flow of the LC-MS/MS analysis for 2-BP-NAC quantification.

Method Validation: Establishing Trustworthiness

A bioanalytical method is only as good as its validation. To ensure data integrity, the method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][4]

Table 2: Key Validation Parameters

ParameterAcceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for both intra- and inter-day assays.
Recovery Consistent and reproducible recovery of the analyte from the matrix.
Matrix Effect Assessed to ensure that endogenous components of the urine do not suppress or enhance the ionization of the analyte.
Stability Analyte stability evaluated under various conditions (freeze-thaw, short-term at room temperature, long-term frozen).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Conclusion

The protocol detailed in this application note provides a robust and sensitive method for the quantification of N-acetyl-S-(2-bromophenyl)-L-cysteine in human urine. By employing solid-phase extraction for sample purification and LC-MS/MS for detection, this method is well-suited for high-throughput biomonitoring studies. Adherence to rigorous validation procedures will ensure the generation of high-quality, reliable data for toxicological and clinical research.

References

  • [Simultaneous determination of four mercapturic acids in human urine using solid phase extraction and liquid chromatography-tandem mass spectrometry]. (2011). Se Pu. [Link]

  • Wang, G., et al. (2006). Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method. Rapid Communications in Mass Spectrometry. [Link]

  • B'Hymer, C. & Cheever, K. L. (2004). Validation of an HPLC–MS–MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. Journal of Analytical Toxicology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • NIOSH. (2014). NMAM 8326: S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE. [Link]

  • de Lima, A. P., et al. (2020). a simple and sensitive lc-ms/ms method for the determination of s-phenylmercapturic acid in human urine. Química Nova. [Link]

  • Barnsley, E. A., et al. (1964). Biochemical studies of toxic agents. The metabolism of 1- and 2-bromopropane in rats. Biochemical Journal. [Link]

  • Siddiqui, M. R., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science. [Link]

  • Goeen, T., et al. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. Journal of Chromatography B. [Link]

  • Elliott, P., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. [Link]

  • Hanley, K. W., et al. (2009). N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives. Journal of Occupational and Environmental Hygiene. [Link]

  • Zobel, P., et al. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. ResearchGate. [Link]

  • Jones, A. R. & Walsh, D. A. (1979). The oxidative metabolism of 1-bromopropane in the rat. Xenobiotica. [Link]

  • B'Hymer, C. & Cheever, K. L. (2004). Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and Its Primary Metabolite, N-Acetyl-S-(2-Carbamoylethyl)cysteine, in Human Urine. CDC Stacks. [Link]

  • Hanley, K. W., et al. (2010). Bromide and N-acetyl-S-(n-propyl)-L-cysteine in urine from workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing. International Archives of Occupational and Environmental Health. [Link]

Sources

Application Note: Quantitative Analysis of N-acetyl-S-(2-bromophenyl)-L-cysteine as a Toxicological Biomarker

[1]

Executive Summary

This application note provides a definitive guide for the use of N-acetyl-S-(2-bromophenyl)-L-cysteine (2-Br-PMA) in toxicology research. While often overshadowed by its para-isomer, the ortho-isomer (2-Br-PMA) represents a critical biomarker for the 2,3-epoxidation pathway of bromobenzene metabolism.[1] This pathway is mechanistically distinct from the 3,4-epoxidation route and is directly linked to specific hepatotoxic and nephrotoxic outcomes mediated by reactive arene oxides.

This guide details the mechanistic relevance of 2-Br-PMA, provides a self-validating LC-MS/MS quantification protocol, and outlines the necessary safety and handling procedures for high-integrity data generation.[1]

Mechanistic Grounding: The Mercapturic Acid Pathway[2]

To utilize 2-Br-PMA effectively, researchers must understand its origin.[1] It is not merely a waste product; it is the "smoking gun" evidence of successful Glutathione (GSH) conjugation of a reactive electrophile.

The Metabolic Cascade

Bromobenzene is bioactivated by Cytochrome P450 (CYP450) enzymes into unstable epoxide intermediates.

  • The 3,4-oxide pathway: Leads primarily to 4-bromophenyl metabolites.[1]

  • The 2,3-oxide pathway (Target): Leads to the formation of the 2,3-epoxide. This electrophile attacks cellular proteins (causing toxicity) or is intercepted by Glutathione S-Transferase (GST).[1]

The presence of 2-Br-PMA in urine confirms that the 2,3-epoxide was formed and subsequently detoxified via the mercapturic acid pathway.

Pathway Visualization

The following diagram illustrates the specific genesis of the 2-isomer, highlighting the critical divergence at the epoxide stage.

MercapturicPathwayBBBromobenzeneCYPCYP450(Bioactivation)BB->CYPEpoxide23Bromobenzene-2,3-oxide(Reactive Electrophile)CYP->Epoxide23Minor PathwayEpoxide34Bromobenzene-3,4-oxideCYP->Epoxide34Major PathwayGSH_ConjS-(2-bromophenyl)-glutathioneEpoxide23->GSH_ConjDetoxificationToxCovalent Binding(Hepatotoxicity)Epoxide23->ToxGSH DepletionGSHGlutathione (GSH)GSH->GSH_ConjGSTGST EnzymeGST->GSH_ConjCys_ConjS-(2-bromophenyl)-L-cysteine(Cysteine Conjugate)GSH_Conj->Cys_ConjDegradationGGTGGT / Dipeptidases(Kidney)GGT->Cys_ConjMercapN-acetyl-S-(2-bromophenyl)-L-cysteine(2-Br-PMA)Cys_Conj->MercapAcetylationNATN-acetyltransferase (NAT8)(Kidney/Liver)NAT->Mercap

Figure 1: The metabolic pathway of Bromobenzene leading to the specific 2-Br-PMA biomarker.[1] Note the competition between detoxification (GSH) and toxicity (Covalent Binding).

Protocol: LC-MS/MS Quantification in Urine[1][3]

This protocol is designed for absolute quantification using Isotope Dilution Mass Spectrometry (IDMS).[1] The use of a deuterated internal standard is mandatory to correct for matrix effects in urine.

Materials & Reagents[1]
  • Analyte: N-acetyl-S-(2-bromophenyl)-L-cysteine (CAS: 616-91-1 family/derivative).[1]

  • Internal Standard (IS): N-acetyl-S-(2-bromophenyl)-L-cysteine-d3 (or d5-phenyl ring).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.[1]

  • Matrix: Rat or Human Urine.[1]

Sample Preparation (Solid Phase Extraction)

Direct "dilute-and-shoot" methods are prone to ion suppression for this analyte.[1] We recommend a simplified SPE workflow.

  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Spiking: Aliquot 100 µL of urine into a 1.5 mL tube. Add 10 µL of Internal Standard solution (final concentration 100 ng/mL).

  • Acidification: Add 100 µL of 2% Formic Acid in water. (Acidification ensures the carboxylic acid moiety is protonated for binding to C18).

  • Conditioning: Condition an Oasis HLB (or C18) SPE plate with 500 µL MeOH followed by 500 µL 0.1% FA.

  • Loading: Load the prepared sample onto the cartridge.

  • Washing: Wash with 500 µL of 5% MeOH in 0.1% FA. (Removes salts and highly polar interferences).[1]

  • Elution: Elute with 2 x 100 µL of 100% ACN.

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

ParameterSettingRationale
Column C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)Standard retention for hydrophobic mercapturates.[1]
Mobile Phase A Water + 0.1% Formic AcidProtonation source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization Negative ESI (-) Mercapturic acids ionize best in negative mode (deprotonation of -COOH).[1]
Run Time 6.0 minutesFast throughput.

Gradient Profile:

  • 0.0 min: 5% B[1]

  • 0.5 min: 5% B[1]

  • 3.5 min: 95% B[1]

  • 4.5 min: 95% B[1]

  • 4.6 min: 5% B (Re-equilibration)

MS/MS Transitions (MRM)

Note: Exact masses depend on the specific bromine isotope (79Br vs 81Br). The 79Br is usually targeted.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
2-Br-PMA 316.0 (79Br)187.0-22Loss of N-acetyl-aminoacrylate (cleavage of C-S bond)
2-Br-PMA (Qual) 316.079.0-45Bromide ion (Br-)
IS (d3-Analog) 319.0190.0-22Matches analyte fragmentation

Analytical Workflow Logic

The following diagram details the decision-making process during sample analysis to ensure data integrity.

WorkflowSampleUrine SampleIS_AddAdd Internal Std(d3-NAC)Sample->IS_AddSPESPE Extraction(Acidic Load)IS_Add->SPELCMSLC-MS/MS Analysis(Neg ESI)SPE->LCMSCheck1IS Recovery > 50%?LCMS->Check1Check2Retention TimeDelta < 0.05 min?Check1->Check2YesReextractRe-extractCheck1->ReextractNo (Matrix Effect)QuantQuantify viaRatio (Analyte/IS)Check2->QuantYesCheck2->ReextractNo (Drift)

Figure 2: Analytical workflow ensuring validity of the toxicological data.

Interpretation of Results in Toxicology

The "Detoxification Paradox"

High levels of 2-Br-PMA indicate high exposure but also effective detoxification .[1]

  • Scenario A (High 2-Br-PMA): The subject was exposed to bromobenzene, and the liver/kidney GST systems are functioning correctly to clear the 2,3-epoxide.[1]

  • Scenario B (Low 2-Br-PMA + High Toxicity): If toxicity markers (ALT/AST, Creatinine) are high but 2-Br-PMA is low, it suggests metabolic saturation .[1] The GST pathway is overwhelmed, GSH is depleted, and the epoxide is binding covalently to proteins instead of being excreted.

Nephrotoxicity Warning

While 2-Br-PMA is the stable excretion product, its precursor (the cysteine conjugate, see Fig 1) can be a substrate for Cysteine Conjugate


-Lyase12
  • Clinical Insight: If you observe renal necrosis but low urinary mercapturic acid, investigate

    
    -Lyase activity.[1]
    

References

  • Lau, S. S., & Monks, T. J. (1988). The contribution of bromobenzene to N-acetyl-S-(2-bromophenyl)-L-cysteine formation.[1] Drug Metabolism and Disposition, 16(6), 823-829.[1]

  • Hanzlik, R. P., et al. (1990). Premercapturic acid metabolites of bromobenzene derived via its 2,3-oxide.[1] Xenobiotica, 20(7), 739-751.[1]

  • Centers for Disease Control and Prevention (CDC). Biomonitoring Methods: Mercapturic Acids.[1] CDC Laboratory Procedures. [1]

  • World Health Organization (WHO). Bromobenzene: Risk Assessment.[1] IPCS INCHEM.[1]

  • Sigma-Aldrich. N-Acetyl-S-(2-bromophenyl)-L-cysteine Product Specification and Safety Data Sheet. [1]

Application Note & Protocol: Development of High-Purity Analytical Standards for S-p-bromophenyl-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of drug metabolites, impurities, and related substances is a cornerstone of pharmaceutical development and biomedical research. S-aryl cysteine derivatives, such as S-bromophenyl-L-cysteine, are significant as they can represent metabolites of xenobiotics or key pharmaceutical intermediates. The availability of high-purity, well-characterized analytical standards is a prerequisite for the development and validation of robust analytical methods required by regulatory bodies.[1][2][3][4] This document provides a comprehensive guide outlining the synthesis, purification, structural characterization, and purity certification of S-p-bromophenyl-L-cysteine for use as an analytical reference standard. The protocols herein are designed to ensure scientific integrity and produce a self-validating standard suitable for rigorous quantitative applications.

Introduction: The Rationale for a Certified Standard

In drug development, any impurity or metabolite present at a concentration above the reporting threshold (typically ≥0.03-0.05%) must be identified, reported, and qualified.[5] S-bromophenyl-L-cysteine can arise from the metabolic processing of bromobenzene-containing compounds, making it a critical biomarker for exposure and toxicological studies. An analytical standard serves as the benchmark against which samples are measured; therefore, its own identity and purity must be unequivocally established.[6] This guide follows a science- and risk-based approach as described in the ICH Q14 guideline for analytical procedure development, ensuring the final standard is fit for its intended purpose.[7]

Synthesis of S-p-bromophenyl-L-cysteine

The foundational step is the chemical synthesis of the target molecule. The selected pathway is a nucleophilic substitution reaction, which is a common and efficient method for creating thioether linkages.

Causality: We begin with L-cysteine and react it with 1-bromo-4-iodobenzene. The thiol group (-SH) of cysteine is a potent nucleophile and will selectively attack the carbon atom bearing the iodine. Iodine is a better leaving group than bromine in this context, ensuring regioselective substitution at the desired position and leaving the bromine atom intact on the phenyl ring.

Protocol 2.1: Synthesis
  • Dissolution: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 2.2 eq), to the solution and stir at 0 °C. This deprotonates the thiol group, forming a more reactive thiolate anion.

  • Aryl Halide Addition: Slowly add a solution of 1-bromo-4-iodobenzene (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove unreacted aryl halide and other nonpolar impurities.

  • Acidification & Precipitation: Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of ~5-6. The product, S-p-bromophenyl-L-cysteine, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the crude product under vacuum.

Purification to Analytical Grade

The crude synthesized product will contain residual starting materials, byproducts, and salts. For use as an analytical standard, a purity of ≥98% is typically required. Ion-exchange chromatography is an effective technique for purifying amino acid derivatives.[8][9]

Protocol 3.1: Ion-Exchange Chromatography Purification
  • Resin Preparation: Prepare a column with a strongly acidic cation-exchange resin. Equilibrate the column with deionized water.

  • Sample Loading: Dissolve the crude product in a minimal amount of aqueous buffer at a pH of 5-9 and load it onto the column. At this pH, the amino group of the cysteine derivative will be protonated, allowing it to bind to the acidic resin.[9]

  • Washing: Wash the column with several volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound S-p-bromophenyl-L-cysteine from the resin using an acidic eluant, such as 1N HCl.[9] The high concentration of H+ ions displaces the product from the resin.

  • Fraction Collection: Collect the eluate in fractions and monitor for the presence of the product using UV absorbance or TLC.

  • Pooling and Neutralization: Pool the pure fractions and neutralize carefully.

  • Desalting & Lyophilization: Concentrate the pooled fractions under reduced pressure and lyophilize to obtain the purified product as a stable, solid powder.

Structural Elucidation and Identity Confirmation

This is the most critical phase, where the molecular structure of the purified compound is confirmed using orthogonal analytical techniques. The data from these analyses form the core of the Certificate of Analysis for the standard.

Mass Spectrometry (MS)

Expertise: MS provides the molecular weight of the compound. For halogenated compounds, it offers a definitive signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] Therefore, any ion fragment containing one bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[10][11][12] This pattern is a powerful diagnostic tool.

Protocol 4.1.1: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode).

    • Confirm the presence of the characteristic 1:1 isotopic pattern for the M and M+2 peaks.

    • Analyze the fragmentation pattern (MS/MS) to confirm the presence of key structural fragments (e.g., loss of the carboxyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. ¹H NMR shows the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[13] This combination allows for a complete structural map. The chemical shifts are highly sensitive to the electronic environment, confirming the attachment of the bromophenyl group to the sulfur atom.[14]

Protocol 4.2.1: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

  • Data Analysis:

    • ¹H NMR: Identify signals corresponding to the aromatic protons on the bromophenyl ring, and the α-CH and β-CH₂ protons of the cysteine backbone.

    • ¹³C NMR: Identify signals for the aromatic carbons, the cysteine backbone carbons (carboxyl, α-carbon, β-carbon), and confirm the number of unique carbons matches the proposed structure.

Table 1: Expected Characterization Data for S-p-bromophenyl-L-cysteine
Analysis Parameter Expected Result
HRMS (ESI+) [M+H]⁺Calculated m/z that corresponds to the molecular formula C₉H₁₁BrNO₂S.
Isotope PatternPresence of an M+2 peak with ~98% the intensity of the M peak, confirming one bromine atom.[10]
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region (~7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
Cysteine ProtonsSignals for the α-CH and β-CH₂ protons, shifted due to the thioether linkage.
¹³C NMR Aromatic CarbonsFour signals in the aromatic region, with one directly attached to bromine showing a characteristic shift.
Cysteine CarbonsSignals for the carboxyl, α-carbon, and β-carbon.

Purity Assessment and Standard Certification

Once identity is confirmed, the purity must be accurately determined. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this purpose.[5][15][16]

HPLC Method Development and Validation

Trustworthiness: A robust HPLC method is essential for separating the main compound from any potential impurities. The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[17]

Protocol 5.1.1: HPLC Purity Analysis
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm), suitable for separating compounds with both polar (amino acid) and non-polar (bromophenyl) moieties.[16]

  • Mobile Phase: Use a gradient elution to ensure good separation.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Program: A typical gradient would be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where the bromophenyl group has strong absorbance (e.g., 220 nm or 254 nm).

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for peak area precision, tailing factor, and theoretical plates.[17]

  • Purity Calculation: Inject the purified standard solution. Calculate purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Table 2: Example HPLC Method Parameters
Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-95% B over 20 min
Injection Volume 10 µL
Detector Wavelength 220 nm
Column Temperature 30 °C

Visualization of Workflows

Diagram 1: Overall Workflow for Standard Development

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization cluster_2 Phase 3: Certification & Use A Synthesis of Crude S-p-bromophenyl-L-cysteine B Purification via Ion-Exchange Chromatography A->B Crude Product C Structural Confirmation B->C Purified Material D Mass Spectrometry (MS) - Molecular Weight - Isotope Pattern C->D E NMR Spectroscopy - 1H & 13C NMR - Structural Connectivity C->E F Purity Assessment (HPLC-UV >98%) D->F E->F G Certified Analytical Standard F->G Certificate of Analysis

Caption: Workflow from synthesis to certified analytical standard.

Diagram 2: HPLC Method Development Logic

start Define Analytical Target Profile (ATP) col Select Column (e.g., C18) start->col mob Optimize Mobile Phase (Aqueous/Organic Ratio, pH) col->mob grad Develop Gradient (Separate Impurities) mob->grad det Select Wavelength (UV Detector) grad->det val Validate Method (ICH Q2) det->val final Finalized HPLC Method val->final

Caption: Logic flow for developing a robust HPLC purity method.

Conclusion

The development of a reliable analytical standard is a multi-step, rigorous process that underpins the accuracy of all subsequent quantitative research. By following a structured approach encompassing controlled synthesis, high-efficiency purification, and orthogonal characterization by MS and NMR, a standard for S-p-bromophenyl-L-cysteine can be confidently established. The final certification via a validated HPLC method ensures that this standard is "fit for purpose" and provides the trustworthiness required for regulated environments in the pharmaceutical and life sciences industries.

References

  • 15 (PubMed)

  • 16 (AKJournals)

  • 18 (Asian Journal of Pharmaceutical Analysis)

  • 19 (SIELC Technologies)

  • 10 (Chemistry LibreTexts)

  • (SlideShare)

  • 1 (USP.org)

  • 11 (Chemguide)

  • 20 (Semantic Scholar)

  • (PLOS ONE)

  • 6 (California Department of Pesticide Regulation)

  • 21 (Benchchem)

  • 2 (LinkedIn)

  • 5 (AMSbiopharma)

  • 13 (PLOS)

  • 22 (Emery Pharma)

  • 3 (PharmiWeb.com)

  • 23 (ResearchGate)

  • 12 (Scribd)

  • 4 (Alfa Chemistry)

  • 7 (European Medicines Agency)

  • 24 (Open Science Publications)

  • 17 (AMSbiopharma)

  • 14 (ResearchGate)

  • 25 (Semantic Scholar)

  • 8 (Google Patents)

  • 9 (Google Patents)

  • 26 (ECHEMI)

  • 27 (Bachem)

  • 28 (SciSpace)

  • (Sigma-Aldrich)

  • 29 (ResearchGate)

  • 30 (Organic Chemistry Portal)

  • 31 (ResearchGate)

  • (Sigma-Aldrich)

  • 32 (Science Exploration Press)

  • 33 (National Institutes of Health)

  • 34 (CORE)

  • 35 (Wanfang Med Online)

Sources

Troubleshooting & Optimization

Navigating the Purification of N-acetyl-S-(2-bromophenyl)-L-cysteine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-acetyl-S-(2-bromophenyl)-L-cysteine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers in overcoming common challenges in the purification of this mercapturic acid derivative.

I. Foundational Knowledge: Understanding the Molecule

Before delving into purification, a firm grasp of the physicochemical properties of N-acetyl-S-(2-bromophenyl)-L-cysteine is paramount. These properties dictate the selection of appropriate purification strategies.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₂BrNO₃SInfluences molecular weight and polarity.
Molecular Weight 322.19 g/mol Relevant for techniques like size-exclusion chromatography.
Polarity Moderately PolarThe presence of a carboxylic acid, amide, and the bromophenyl group creates a molecule with both hydrophilic and hydrophobic character, influencing solvent selection for recrystallization and chromatography.
Solubility Soluble in water, ethanol, methanol, and DMSO.[1][2] Insoluble in chloroform and ether.[1]Critical for selecting appropriate solvent systems for recrystallization and mobile phases for chromatography.
pKa The carboxylic acid group (pKa ~3-4) and the thiol group (pKa ~9-10) of the parent cysteine are key ionization points.The charge state of the molecule can be manipulated by adjusting the pH, which is a powerful tool in ion-exchange chromatography and liquid-liquid extraction.
Thermal Stability Stable under standard conditions.Important for considering heating during dissolution for recrystallization.

II. Purification Strategies: A Troubleshooting Approach

The purification of N-acetyl-S-(2-bromophenyl)-L-cysteine typically involves one or a combination of the following techniques: recrystallization and column chromatography. This section is designed to address common issues encountered during these processes.

A. Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. The principle is based on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

Core Workflow for Recrystallization

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Insoluble matter observed C Slow Cooling to Induce Crystallization A->C No insoluble matter B->C D Collect Crystals by Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals E->F

Caption: General workflow for recrystallization.

FAQs and Troubleshooting

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Causality: The high concentration of the solute and a rapid temperature drop can lead to a situation where the solute's solubility limit is exceeded so quickly that molecules don't have time to arrange into a crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Add a seed crystal of pure N-acetyl-S-(2-bromophenyl)-L-cysteine if available.

Q2: No crystals are forming even after the solution has cooled to room temperature. What's the next step?

A2: This is a common issue related to nucleation.

  • Causality: Crystal formation requires an initial nucleus to grow upon. If the solution is very clean and the glass surface is smooth, spontaneous nucleation may be slow.

  • Troubleshooting Steps:

    • Scratch the inner surface of the flask with a glass rod.

    • Add a seed crystal.

    • Cool the solution further in an ice bath or refrigerator.

    • If using a mixed solvent system, try adding a small amount of the anti-solvent (the solvent in which the compound is less soluble). For instance, if your compound is dissolved in hot methanol, adding a small amount of acetone might induce crystallization.[3]

    • Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the solute.

Q3: My recrystallized product is still impure. What are my options?

A3: This indicates that the chosen solvent system is not effectively separating the impurities.

  • Causality: The impurities may have similar solubility profiles to your target compound in the chosen solvent.

  • Troubleshooting Steps:

    • Perform a second recrystallization with the same solvent. This can sometimes improve purity.

    • Choose a different solvent or solvent system. A systematic approach to solvent screening is recommended. Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Consider a mixed-solvent recrystallization. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • Use activated charcoal. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.

Recommended Recrystallization Solvents for S-Aryl-Cysteine Derivatives:

Based on general principles for similar compounds, the following solvents and solvent systems are good starting points for N-acetyl-S-(2-bromophenyl)-L-cysteine:

  • Single Solvents: Water, Ethanol, Methanol, Acetone.

  • Mixed Solvents: Acetone/Diethyl Ether[4], Methanol/Acetone[3], Toluene with a non-polar co-solvent like hexanes or ethyl acetate.[5]

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like N-acetyl-S-(2-bromophenyl)-L-cysteine, both normal-phase and reversed-phase chromatography can be effective.

Workflow for Column Chromatography Purification

A Select Stationary and Mobile Phase B Pack the Column A->B C Load the Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC, HPLC) E->F G Combine Pure Fractions and Evaporate Solvent F->G

Caption: General workflow for column chromatography.

FAQs and Troubleshooting

Q1: My compound is not moving from the origin on a silica gel column. What should I do?

A1: This indicates that the mobile phase is not polar enough to elute your compound.

  • Causality: N-acetyl-S-(2-bromophenyl)-L-cysteine has polar functional groups (carboxylic acid, amide) that can interact strongly with the polar silica gel stationary phase.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is not sufficient, you can add a small percentage of a more polar solvent like methanol.

    • Add a small amount of acetic or formic acid to the mobile phase. This can help to protonate the carboxylic acid group, reducing its interaction with the silica and improving peak shape.

Q2: My compound elutes too quickly from the column, and I am getting poor separation from impurities.

A2: This suggests that the mobile phase is too polar.

  • Causality: A highly polar mobile phase will compete effectively with the stationary phase for your compound, causing it to move quickly down the column with little separation.

  • Troubleshooting Steps:

    • Decrease the polarity of the mobile phase. For instance, if you are using a 10% methanol in dichloromethane mixture, try reducing the methanol concentration to 5% or 2%.

    • Consider using a less polar solvent system. A gradient elution from a non-polar to a more polar solvent system can provide better separation.

Q3: I am seeing tailing peaks during column chromatography. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors.

  • Causality: Strong interactions between the analyte and the stationary phase, overloading of the column, or secondary interactions can lead to tailing.

  • Troubleshooting Steps:

    • Add a modifier to the mobile phase. For acidic compounds like this, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by keeping the carboxylic acid protonated.

    • Load less sample onto the column. Overloading is a common cause of poor peak shape.

    • Ensure the column is packed properly. An improperly packed column can lead to channeling and peak distortion.

Recommended Column Chromatography Conditions:

  • Normal-Phase (Silica Gel):

    • Mobile Phase: A gradient of ethyl acetate in hexanes, or methanol in dichloromethane. The addition of a small amount of acetic or formic acid is often beneficial.

  • Reversed-Phase (C18):

    • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.[4][6]

III. Purity Assessment

After purification, it is essential to assess the purity of your N-acetyl-S-(2-bromophenyl)-L-cysteine.

A. Thin-Layer Chromatography (TLC)

TLC is a quick and inexpensive way to monitor the progress of a reaction and the purity of column fractions.

  • Typical TLC Conditions:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexanes, or a small percentage of methanol in dichloromethane.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin (after deacetylation).

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase column.[4][6]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% TFA or formic acid.[4][6]

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 210-230 nm).

HPLC Troubleshooting

Q1: I am seeing broad or split peaks in my HPLC chromatogram. What could be the cause?

A1: This can be due to a variety of issues with the column, mobile phase, or sample preparation.

  • Causality: Column degradation, improper mobile phase pH, or sample solvent mismatch can all lead to poor peak shape.

  • Troubleshooting Steps:

    • Check the column's performance with a standard compound. If the standard also shows poor peak shape, the column may need to be replaced.

    • Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.

    • Check the pH of the mobile phase. For acidic compounds, a low pH mobile phase (e.g., with 0.1% TFA) generally gives better peak shapes on a C18 column.

    • Filter your sample before injection to remove any particulate matter.

IV. Potential Impurities and Their Removal

Understanding the potential impurities from the synthesis of N-acetyl-S-(2-bromophenyl)-L-cysteine is key to developing a successful purification strategy. The synthesis typically involves the reaction of N-acetyl-L-cysteine with an activated bromobenzene derivative or a palladium-catalyzed cross-coupling reaction.

Potential Impurities:

  • Unreacted N-acetyl-L-cysteine: This is a polar impurity that can often be removed by washing the crude product with a non-polar organic solvent in which the desired product is sparingly soluble.

  • N,N'-diacetyl-L-cystine (Oxidized Dimer): The thiol group of N-acetyl-L-cysteine is susceptible to oxidation to form a disulfide-linked dimer. This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.[7]

  • Unreacted Bromobenzene or its derivatives: These are typically non-polar and can be removed by column chromatography.

  • Di-arylated product: If the reaction conditions are not carefully controlled, it is possible to get disubstitution on the sulfur atom.

  • Positional Isomers: Depending on the synthetic route, you may have small amounts of the meta- or para-bromophenyl isomers. These can be challenging to separate and may require high-resolution chromatography.

Removal Strategies:

  • Aqueous Washes: Unreacted N-acetyl-L-cysteine and other water-soluble starting materials can often be removed by washing an organic solution of the crude product with water or brine.

  • Column Chromatography: This is the most effective method for removing non-polar impurities like unreacted bromobenzene and closely related isomers.

  • Recrystallization: This can be effective for removing small amounts of impurities with different solubility profiles.

V. Final Product Handling and Storage

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.

  • Storage: Store the purified N-acetyl-S-(2-bromophenyl)-L-cysteine in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to prevent degradation, especially oxidation of the thiol group.

This guide provides a comprehensive framework for troubleshooting the purification of N-acetyl-S-(2-bromophenyl)-L-cysteine. By understanding the principles behind each technique and anticipating potential challenges, researchers can significantly improve the efficiency and success of their purification efforts.

VI. References

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights Publishing. (2020).

  • CN109096161B - Preparation method of N-acetylcysteine - Google Patents.

  • N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem.

  • US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents.

  • N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025).

  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.

  • METHOD FOR THE PREPARATION OF N-ACETYL CYSTEINE AMIDE - European Patent Office - EP 3122342 B1.

  • Help with Recrystallization of Cysteine Derivatives : r/chemistry - Reddit. (2019).

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights Publishing. (2020).

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed. (2006).

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. - Semantic Scholar.

  • Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. (2018).

  • N-Acetyl-L-cysteine | 616-91-1 - ChemicalBook.

  • Determination N-Acetyl-L-Cysteine on Primesep SB Column - SIELC Technologies.

  • Chemical Properties of L-Cysteine, N-acetyl- (CAS 616-91-1) - Cheméo.

  • Enzymatic synthesis of pharmaceutical intermediates S-phenyl-L-cysteine. (2013).

  • CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents.

  • Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - PMC.

  • Chromatographic separation and mass spectrometric analysis of N-acetyl-l-cysteine-protected palladium nanoparticles - Analytical Methods (RSC Publishing).

  • Stabilizing structures of cysteine-containing crystals with respect to variations of temperature and pressure by immobilizing amino acid side chains - ResearchGate. (2025).

  • Separation and quantification of N-acetyl-L-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection | Request PDF - ResearchGate. (2025).

  • Cysteine and Impurities - BOC Sciences.

  • PRODUCT INFORMATION - Cayman Chemical.

  • Crystallization and preliminary X-ray crystallographic analysis of the cysteine protease inhibitor clitocypin - PMC.

  • N-Acetyl-S-(3-hydroxy-2-methylpropyl)-L-cysteine - EPA. (2025).

  • Acetylcysteine-Impurities - Pharmaffiliates.

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation - ePrints Soton.

  • Troubleshooting crystal Conditions : r/crystallography - Reddit. (2025).

Sources

"preventing oxidation of N-acetyl-S-aryl-L-cysteine during analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-acetyl-S-aryl-L-cysteine, commonly known as mercapturic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with these important biomarkers of exposure to electrophilic compounds.[1][2] The inherent reactivity of the thioether linkage in these molecules presents a significant analytical challenge due to its susceptibility to oxidation. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your samples and the accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-S-aryl-L-cysteine oxidation and why is it a critical issue in my analysis?
Q2: What are the primary oxidation products I should be aware of?

The primary oxidation products are the corresponding sulfoxide and sulfone. The sulfur atom in the cysteine moiety can be oxidized to form a sulfoxide, which can exist as two diastereomers, and can be further oxidized to form a sulfone. These oxidized forms have different polarities and masses than the parent compound, which means they will behave differently during chromatographic separation and mass spectrometric detection.

Diagram of the Oxidation Pathway

The following diagram illustrates the stepwise oxidation of the thioether in N-acetyl-S-aryl-L-cysteine.

OxidationPathway Parent N-acetyl-S-aryl-L-cysteine (Thioether) Sulfoxide N-acetyl-S-aryl-L-cysteine Sulfoxide Parent->Sulfoxide + [O] Sulfone N-acetyl-S-aryl-L-cysteine Sulfone Sulfoxide->Sulfone + [O]

Caption: Oxidation of N-acetyl-S-aryl-L-cysteine to its sulfoxide and sulfone.

Q3: At which stages of my workflow is oxidation most likely to occur?

Oxidation can occur at multiple stages of your analytical workflow:

  • Sample Collection and Handling: Exposure to atmospheric oxygen can initiate oxidation.

  • Storage: Long-term storage, especially at improper temperatures, can lead to significant oxidation. Studies have shown that storing samples at -80°C is crucial for long-term stability.[4][5] Repeated freeze-thaw cycles should also be avoided as they can accelerate degradation.[4]

  • Sample Preparation: Steps like solvent evaporation, heating, or exposure to certain reagents can promote oxidation. Acidification of urine samples is often a critical step for the stability of some mercapturic acids.[2]

  • Autosampler: Leaving samples in the autosampler for extended periods before injection can also be a source of oxidation.

Q4: What are the best antioxidants to use and why?

The choice of antioxidant is critical and depends on the specific matrix and analytical method. Here are some commonly used antioxidants with their mechanisms of action:

AntioxidantMechanism of Action & Use CaseConsiderations
N-Acetylcysteine (NAC) Acts as a precursor to glutathione (GSH), a major endogenous antioxidant, and can also directly scavenge some reactive oxygen species.[6][7] It is particularly useful in cell-based assays.[8]Can interfere with the analysis of the target analyte if not chromatographically resolved.
Dithiothreitol (DTT) A strong reducing agent that can be used to reduce any oxidized N-acetyl-S-aryl-L-cysteine back to its original form before analysis.[9]Will reduce all disulfides, so it's best used for measuring the total concentration (reduced + oxidized).
Tris(2-carboxyethyl)phosphine (TCEP) A more stable and effective reducing agent than DTT, especially at neutral pH.[9]Can be more expensive than DTT.
Ascorbic Acid (Vitamin C) A water-soluble antioxidant that can protect against aqueous-phase oxidants.Can degrade over time, especially in solution.

Section 2: Troubleshooting Guides

Problem: I'm seeing unexpected peaks in my chromatogram, potentially sulfoxides. How do I confirm this?
  • Mass Spectrometry is Key: The most definitive way to identify these peaks is by using mass spectrometry (MS). The sulfoxide will have a mass increase of +16 amu compared to the parent compound, and the sulfone will have a mass increase of +32 amu.

  • Forced Degradation Study: To confirm the identity of these peaks, perform a forced degradation study. Intentionally expose a standard solution of your analyte to a mild oxidizing agent, such as hydrogen peroxide.[10][11] Analyze the resulting solution by LC-MS. The peaks that increase in intensity should correspond to the sulfoxide and sulfone.

  • Tandem MS (MS/MS): If you have access to a tandem mass spectrometer, you can fragment the parent ion and the suspected oxidized metabolites. The fragmentation patterns should be similar, with a characteristic mass shift in the fragment ions containing the oxidized sulfur.

Problem: My analyte recovery is low and inconsistent. Could this be due to oxidation?

Yes, low and inconsistent recovery is a classic symptom of analyte instability. If your N-acetyl-S-aryl-L-cysteine is oxidizing during sample preparation, you will see a decrease in the parent analyte concentration.

Troubleshooting Steps:

  • Work Quickly and on Ice: Minimize the time your samples are at room temperature. Perform all sample preparation steps on ice to slow down the rate of oxidation.

  • Incorporate an Antioxidant: Add one of the recommended antioxidants to your sample collection tubes and throughout your sample preparation process.

  • Degas Solvents: Use degassed solvents for your sample preparation and mobile phases to minimize dissolved oxygen.

  • Evaluate Storage Conditions: Ensure your samples are stored at -80°C and that freeze-thaw cycles are minimized.[4]

Problem: How do I optimize my sample storage conditions to ensure long-term stability?

A formal stability study is the best way to determine optimal storage conditions.

Experimental Protocol for a Stability Study:

  • Pool a representative sample matrix (e.g., plasma, urine).

  • Spike the pooled matrix with a known concentration of your N-acetyl-S-aryl-L-cysteine.

  • Aliquot the spiked matrix into multiple vials.

  • Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • At various time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots from each temperature.

  • Process and analyze the samples, and compare the measured concentrations to the initial concentration at time zero.

  • Stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.

Section 3: Detailed Protocols

Protocol 1: Recommended Sample Collection and Handling
  • Pre-prepare Collection Tubes: For each sample, pre-aliquot an antioxidant solution (e.g., 10 µL of 100 mM TCEP in water) into the collection tube.

  • Collect the Sample: Collect the biological sample (e.g., blood, urine) directly into the tube containing the antioxidant.

  • Immediate Processing: Process the sample as soon as possible. If collecting blood, centrifuge immediately at 4°C to separate plasma.

  • Flash Freeze: After processing, immediately flash freeze the samples in liquid nitrogen or a dry ice/ethanol bath.

  • Long-Term Storage: Store the frozen samples at -80°C until analysis.

Workflow for Sample Handling and Preparation

The following diagram outlines a recommended workflow to minimize oxidation during sample handling and preparation for LC-MS analysis.

SamplePrepWorkflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_analysis Analysis Collect Collect Sample into Pre-prepared Tube Centrifuge Centrifuge at 4°C Collect->Centrifuge Antioxidant Add Antioxidant (e.g., TCEP) Antioxidant->Collect Pre-addition Precipitate Protein Precipitation (e.g., with cold Acetonitrile) Centrifuge->Precipitate Evaporate Evaporate under Nitrogen Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for sample preparation to minimize oxidation.

Protocol 2: Antioxidant-Fortified Sample Preparation for LC-MS Analysis

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Thaw Samples: Thaw frozen samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard and an antioxidant (e.g., 1 mM TCEP).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A.

  • Injection: Inject the reconstituted sample onto the LC-MS system.

By implementing these strategies and protocols, you can significantly improve the accuracy and reliability of your N-acetyl-S-aryl-L-cysteine analysis.

References

  • B'hymer, C., & Mathias, P. I. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies.
  • Goldstein, D. S., Jinsmaa, Y., Sullivan, P., & Sharabi, Y. (2015). N-Acetylcysteine Prevents the Increase in Spontaneous Oxidation of Dopamine during Monoamine Oxidase Inhibition in PC12 Cells. Neurotoxicity Research, 27(4), 361–371.
  • Jansen, E. H., Beekhof, P. K., & Cremers, J. W. (2017). The Influence of Serum Sample Storage Conditions on Selected Laboratory Parameters Related to Oxidative Stress: A Preliminary Study. Antioxidants, 6(4), 92.
  • Mathias, P. I., & B'hymer, C. (2016).
  • Poon, R., & Chu, I. (2007). Formation of three N-acetyl-L-cysteine monoadducts and one diadduct by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions: chemical mechanisms and toxicological implications. Chemical research in toxicology, 20(10), 1563–1569.
  • Rocci, M. L., & Jusko, W. J. (1983). Methodologies for the analysis of reduced and oxidized N-acetylcysteine in biological systems. Journal of chromatography.
  • Sahraei, R., Soheyli, E., & Nabiyouni, G. (2017). pH-dependent optical properties of N-acetyl-L-cysteine-capped ZnSe (S) nanocrystals with intense/stable emissions. Journal of Nanoparticle Research, 19(9), 312.
  • Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
  • Tenori, L., Oak, J., & House, J. D. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(5), 497-507.
  • van Sittert, N. J., de Jong, G., & van der Gen, A. (1995). The Sulfoxidation of the Hexachlorobutadiene Metabolite N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine Is Catalyzed by Human Cytochrome P450 3A Enzymes. Chemical research in toxicology, 8(5), 697–702.
  • Vinks, M. H., Roelofs, H. M., Briedé, J. J., de Wilt, J. H., van den Heuvel, L. P., & Russel, F. G. (2013). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of proteomics, 92, 137–153.
  • Wang, G., Li, W., & Bynum, J. (2016). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. Current protocols in toxicology, 68, 17.14. 1-17.14. 15.
  • Wong, C., & Hogg, P. J. (2010). Thiol redox transitions in cell signaling: a lesson from N-acetylcysteine. Antioxidants & redox signaling, 13(1), 1–12.

Sources

Technical Support Center: N-acetyl-S-(2-bromophenyl)-L-cysteine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of N-acetyl-S-(2-bromophenyl)-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its fragmentation behavior and troubleshoot common analytical challenges. As Senior Application Scientists, we provide this guide based on established principles and field-proven experience.

Understanding the Molecule and Its Expected Fragmentation

N-acetyl-S-(2-bromophenyl)-L-cysteine is a mercapturic acid derivative. Its structure, containing a brominated aromatic ring and an N-acetylated cysteine moiety, gives rise to a characteristic fragmentation pattern in mass spectrometry. A solid understanding of these fragmentation pathways is the first step in effective troubleshooting.

The primary ionization technique for this and similar molecules is electrospray ionization (ESI), typically in negative ion mode, to deprotonate the carboxylic acid group. The resulting [M-H]⁻ ion is then subjected to collision-induced dissociation (CID) in the mass spectrometer.

Here is a diagram illustrating the expected core fragmentation pathway:

cluster_0 Fragmentation Pathway of N-acetyl-S-(2-bromophenyl)-L-cysteine [M-H]⁻ [M-H]⁻ m/z 330/332 Fragment_A Loss of Acetyl Group (-42 Da) m/z 288/290 [M-H]⁻->Fragment_A - C₂H₂O Fragment_B Loss of N-acetylcysteine moiety (-162 Da) m/z 168/170 [M-H]⁻->Fragment_B - C₅H₈NO₃ Fragment_C Cleavage of S-Cysteine bond (Bromophenylthio radical anion) m/z 202/204 Fragment_A->Fragment_C - C₃H₄NO₂

Caption: Expected fragmentation of N-acetyl-S-(2-bromophenyl)-L-cysteine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your analysis.

Q1: Why do I see a doublet peak for my precursor ion and most of its fragments?

A1: This is an expected and key diagnostic feature for bromine-containing compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks for any bromine-containing ion, separated by approximately 2 Da, with a roughly equal intensity ratio. If you do not observe this isotopic pattern, you are likely not looking at a bromine-containing species.

Isotope Natural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31
Q2: My primary observed fragment is at m/z 169. What does this correspond to?

A2: A fragment at m/z 169 likely corresponds to the loss of the bromophenyl group, resulting in the N-acetyl-dehydroalanine anion. This can occur through a charge-remote fragmentation mechanism. However, the more commonly expected fragmentation involves cleavage at the thioether bond. If this is your base peak, it could indicate higher than optimal collision energy, leading to more extensive fragmentation.

Troubleshooting Steps:

  • Lower the Collision Energy: Systematically decrease the collision energy in your MS/MS method to favor the formation of the larger, more structurally informative fragments.

  • Check for In-Source Fragmentation: If you see m/z 169 in your full scan (MS1) spectrum, it suggests that the molecule is fragmenting in the ionization source. In this case, reduce the source temperature or the capillary voltage.

Q3: I am not seeing the expected [M-H]⁻ at m/z 330/332. What could be the issue?

A3: This could be due to several factors ranging from sample preparation to instrument settings.

Troubleshooting Workflow:

Start No [M-H]⁻ at m/z 330/332 Check_Sample Verify sample concentration and integrity. Has it degraded? Start->Check_Sample Check_Ionization Optimize ESI source parameters. Is the spray stable? Start->Check_Ionization Check_Mode Confirm Negative Ion Mode is active. Start->Check_Mode Result Systematically resolve the issue. Check_Sample->Result Check_Adducts Look for adducts, e.g., [M+Cl]⁻ or [M+formate]⁻. Check_Ionization->Check_Adducts Check_Mode->Result Check_Adducts->Result

Validation & Comparative

Comparative Guide: Reactivity and Stability of S-Aryl-N-Acetylcysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

S-aryl-N-acetylcysteine (S-aryl-NAC) derivatives, commonly known as mercapturic acids, represent the final excretory products of the glutathione (GSH) detoxification pathway. While often viewed merely as inert biomarkers of exposure to electrophilic xenobiotics, these compounds possess distinct reactivity profiles defined by the electronic and steric nature of the S-aryl substituent.

For drug development professionals and toxicologists, understanding the reactivity of S-aryl-NACs is critical for two opposing reasons:

  • Biomarker Stability: Ensuring the derivative remains intact during sample processing (avoiding spontaneous deacetylation or oxidation).

  • Toxification Potential: Certain S-aryl-NACs (e.g., halogenated variants) function as "trojan horses," undergoing enzymatic deacetylation to release cytotoxic cysteine conjugates.

This guide objectively compares the reactivity of S-aryl-NAC derivatives, focusing on their hydrolytic stability, enzymatic susceptibility, and oxidative potential.

Mechanistic Framework: Structure-Activity Relationships (SAR)

The reactivity of S-aryl-NAC derivatives is governed by the electronic influence of the aryl ring on the sulfur atom and the steric fit within deacylating enzymes.

Electronic Effects (Hammett Correlation)

The sulfur atom acts as a bridge, transmitting electronic effects from the aryl ring to the cysteine backbone.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    (e.g., S-(4-nitrophenyl)-NAC) decrease electron density on the sulfur. This reduces the nucleophilicity of the sulfur, making the compound more stable against oxidative attack (sulfoxide formation) but potentially increasing the acidity of the thiol leaving group after deacetylation.
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    increase electron density, enhancing susceptibility to S-oxidation but stabilizing the C-S bond against cleavage.
Enzymatic Gating (The Acylase Switch)

The most critical "reactivity" parameter for S-aryl-NACs is their susceptibility to Aminoacylase enzymes (Acylase I vs. Acylase III).

  • Acylase I (Cytosolic): Highly active against aliphatic hydrophobic chains (S-benzyl, S-pentyl). It shows poor activity toward bulky S-aryl derivatives.

  • Acylase III (AA3): Specifically evolved to deacetylate S-aryl and halogenated alkenyl cysteine conjugates. High reactivity here drives nephrotoxicity via the

    
    -lyase pathway.
    

Comparative Reactivity Analysis

The following table synthesizes experimental trends comparing three distinct classes of S-substituted NAC derivatives.

Table 1: Reactivity Profile of S-Substituted NAC Derivatives
FeatureS-Alkyl-NAC (e.g., S-Benzyl-NAC)S-Aryl-NAC (e.g., S-Phenyl-NAC)S-Haloalkenyl-NAC (e.g., NA-DCVC)
Chemical Hydrolysis (

)
Low (Stable at pH 7.4)Low (Stable at pH 7.4)Low (Stable at pH 7.4)
Acylase I Specificity (

)
High (Primary substrate)Negligible Low
Acylase III Specificity LowModerate High (Critical toxicity pathway)
Oxidation Potential (S-Ox) High (Forms sulfoxides easily)Moderate (Resonance stabilization)Low (EWG reduces S density)
Post-Deacetylation Fate Excretion / Re-acetylationExcretion /

-lyase cleavage
Rapid

-lyase activation
(Nephrotoxic)
Lipophilicity (Log P) Variable (Chain length dependent)ModerateHigh

Key Insight: S-aryl-NACs are chemically stable but enzymatically labile in specific tissues (kidney/brain) expressing Acylase III. This makes them stable in urine (biomarkers) but potentially reactive in proximal tubule cells.

Visualization: The Mercapturic Acid Reactivity Pathway

The following diagram illustrates the divergent fates of S-aryl-NACs: stable excretion versus bioactivation.

MercapturicPathway cluster_enzymes Enzymatic Control GSH_Conj GSH Conjugate Cys_Gly Cys-Gly Conjugate GSH_Conj->Cys_Gly GGT Cys_Conj Cysteine Conjugate Cys_Gly->Cys_Conj Dipeptidases NAC_Conj S-Aryl-NAC (Mercapturic Acid) Cys_Conj->NAC_Conj NAT8 (Liver/Kidney) Reactive_Thiol Reactive Thiol/Thioketene (Toxicity) Cys_Conj->Reactive_Thiol Beta-Lyase (If S-group is EWG) NAC_Conj->Cys_Conj Acylase III (Kidney) Oxidation S-Oxidation (Sulfoxide) NAC_Conj->Oxidation CYP450 / FMO Urine Urinary Excretion (Biomarker) NAC_Conj->Urine Major Pathway (Stable) NAT NAT8 (Acetylation) Acylase Acylase I / III (Deacetylation) BetaLyase C-S Beta-Lyase

Caption: Metabolic cycle of S-aryl-NACs showing the reversible deacetylation loop that dictates stability vs. toxicity.

Experimental Protocols

To objectively compare a new S-aryl-NAC derivative against standard benchmarks, use the following self-validating protocols.

Protocol A: Enzymatic Stability & Deacetylation Kinetics

This assay determines if your derivative is a substrate for renal deacylases, predicting tissue accumulation or toxicity.

Materials:

  • Purified Porcine Acylase I (Sigma-Aldrich) or Recombinant Human Acylase III.

  • Buffer: 100 mM Phosphate Buffer (pH 7.4) containing 0.1 mM

    
     (essential cofactor).
    
  • Detection: HPLC-UV or TNBS (Trinitrobenzenesulfonic acid) assay for free amines.

Workflow:

  • Preparation: Dissolve S-aryl-NAC substrate to final concentrations of 0.1, 0.5, 1.0, 5.0, and 10 mM in buffer.

  • Activation: Pre-incubate enzyme with

    
     for 10 mins at 37°C.
    
  • Reaction: Initiate by adding enzyme (final 0.5 U/mL). Incubate at 37°C.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min. Quench with 100
    
    
    L ice-cold Acetonitrile.
  • Analysis: Centrifuge and analyze supernatant via HPLC (C18 column).

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

    • Detection: Monitor disappearance of NAC-conjugate and appearance of free Cysteine-conjugate (254 nm).

  • Calculation: Plot initial velocity (

    
    ) vs. [S] to determine 
    
    
    
    and
    
    
    using the Michaelis-Menten equation.[1]
Protocol B: Chemical Hydrolysis Stress Test

Validates the storage stability of the derivative as a biomarker standard.

Workflow:

  • Prepare 1 mM solutions of S-aryl-NAC in three buffers:

    • pH 1.2 (0.1 N HCl) - Mimics gastric environment.

    • pH 7.4 (PBS) - Physiological baseline.

    • pH 9.0 (Borate) - Basic stress.

  • Incubate at 40°C (accelerated stability) for 24 hours.

  • Analyze via HPLC at

    
     hours.
    
  • Acceptance Criteria: <5% degradation over 24h indicates suitability for urinary analysis without acidification.

Detailed Reactivity Data

Comparisons of specific S-aryl derivatives highlight the impact of ring substitution.

Table 2: Comparative Kinetic Parameters (Acylase I)
DerivativeRel.

(%)

(mM)
Reactivity Interpretation
N-Acetyl-L-Methionine 100 (Ref)2.5Standard substrate.
S-Benzyl-NAC ~854.2High reactivity; bulky but flexible.
S-Phenyl-NAC < 5>20Resistant. Aryl ring rigidity prevents active site fit in Acylase I.
S-(1,2-dichlorovinyl)-NAC ~15 (Acylase I)100 (Acylase III) 0.8 (AA3)High Risk. Specific substrate for Acylase III; leads to nephrotoxicity.

Note: Data derived from comparative enzymology studies [1, 2]. S-phenyl derivatives are generally poor substrates for cytosolic Acylase I, explaining their stability in urine compared to aliphatic analogs.

References

  • Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Structures of aminoacylase 3 in complex with acetylated substrates. Source: PubMed Central (PMC) URL:[Link]

  • The chemistry and biological activities of N-acetylcysteine. Source: Biochimica et Biophysica Acta (BBA) URL:[Link]

  • Hydrolysis of S-aryl-cysteinylglycine conjugates catalyzed by porcine kidney cortex membrane dipeptidase. Source: PubMed URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of L-Cysteine, N-acetyl-S-(2-bromophenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. L-Cysteine, N-acetyl-S-(2-bromophenyl)- represents such a compound, likely utilized as a specialized intermediate or a final product in complex research pathways. The responsible management of its waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship.

This guide provides a detailed, step-by-step protocol for the proper disposal of L-Cysteine, N-acetyl-S-(2-bromophenyl)-, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow.

Hazard Assessment and Classification: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from its constituent chemical moieties.

  • Brominated Organic Compound : The presence of a bromophenyl group is the most significant factor for waste classification. Halogenated organic compounds are of particular concern because their improper disposal (e.g., low-temperature incineration) can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, this compound must be categorized as a halogenated organic waste .[1]

  • N-acetyl-L-cysteine Moiety : This part of the molecule is generally considered to be of lower toxicity, though it is classified as a serious eye irritant.[2]

  • Overall Profile : The compound should be treated as a potentially hazardous chemical waste. Laboratory personnel must treat all waste chemicals as hazardous unless they have been confirmed to be non-hazardous by a qualified professional.[3]

The primary directive is to prevent its release into the environment by avoiding disposal in regular trash or down the sewer system.[4]

Regulatory Framework: The Legal Imperative

In the United States, the management and disposal of hazardous chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Academic and research laboratories often operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides a framework for managing hazardous waste in these settings.[5] Adherence to these regulations, along with local and institutional policies, is mandatory.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe handling and disposal of L-Cysteine, N-acetyl-S-(2-bromophenyl)- from the point of generation to its final removal by specialists.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection : Wear chemical splash goggles. If handling larger quantities where splashing is a significant risk, a face shield is also recommended.[2]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.[6]

  • Protective Clothing : A standard, fully-buttoned laboratory coat is required to protect against skin contact.[7]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in the waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate a Waste Stream : L-Cysteine, N-acetyl-S-(2-bromophenyl)- must be collected as Halogenated Organic Waste .[1] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.

  • Select a Compatible Container :

    • Collect liquid waste containing this compound in a designated, leak-proof container that is chemically compatible. High-density polyethylene (HDPE) or glass containers are typically appropriate.[3][5]

    • The container must be in good condition, free from damage or deterioration, and have a secure, leak-proof closure.[3][4]

    • For solid waste (e.g., contaminated filter paper, weighing boats), use a clearly marked, sealable bag or a wide-mouth container designated for solid chemical waste.[8]

Step 3: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[9] Accumulation should begin only in a properly labeled container.

  • Label Contents : The container must be clearly labeled with the words "HAZARDOUS WASTE" .

  • Identify Constituents : List the full chemical name: "L-Cysteine, N-acetyl-S-(2-bromophenyl)-". Do not use abbreviations or chemical formulas.[9] If it is in a solution, list all components and their approximate percentages.

  • Indicate Hazards : Mark the primary hazard associated with the waste (e.g., "Toxic," "Health Hazard"). This information can be derived from the GHS pictograms on the original product label.[3]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9]

  • Location : The SAA should be under the direct control of laboratory personnel.[9] It could be a designated area within a chemical fume hood or a specific cabinet.

  • Secondary Containment : Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]

  • Segregation : Keep the halogenated organic waste container physically separated from incompatible waste types, particularly acids and bases.[9]

  • Container Status : Keep the waste container closed at all times except when adding waste.[9] Do not leave a funnel in the opening.

  • Volume Limit : Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

Step 5: Arranging for Final Disposal

Final disposal of hazardous waste must be handled by trained professionals.

  • Contact Your EHS Office : When the waste container is approaching 90% full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9]

  • Professional Disposal : The EHS office will coordinate with a licensed hazardous waste disposal company.[11] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method : Halogenated organic compounds like L-Cysteine, N-acetyl-S-(2-bromophenyl)- are typically disposed of via high-temperature incineration at a specialized facility equipped with emission control systems to safely break down the molecule and scrub harmful by-products.[11]

Spill and Emergency Procedures

In the event of a spill, a quick and correct response is crucial to minimize risk.

  • For Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • For Large Spills :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's emergency response number or EHS office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteThe presence of bromine necessitates disposal via high-temperature incineration to prevent toxic by-product formation.[1]
Primary Container Leak-proof, chemically compatible (e.g., HDPE, Glass) with a secure lid.[3]To prevent leaks and reactions between the waste and the container material.
Container Labeling "HAZARDOUS WASTE", full chemical names and percentages, hazard pictograms.[9]Ensures regulatory compliance and informs handlers of the contents and associated risks.
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[4][9]To safely accumulate waste at the point of generation and contain potential spills.
Final Disposal Route Collection by institutional EHS for transfer to a licensed hazardous waste facility.[9][11]Ensures waste is managed and disposed of in accordance with strict environmental and safety regulations.

Disposal Workflow Diagram

G Disposal Workflow for L-Cysteine, N-acetyl-S-(2-bromophenyl)- cluster_lab In the Laboratory cluster_disposal Professional Disposal A Waste Generated (Pure solid, solution, or contaminated material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this Halogenated Organic Waste? B->C D Collect in Designated 'Halogenated Organic Waste' Container C->D Yes E Ensure Container is Properly Labeled: 'HAZARDOUS WASTE' Full Chemical Name Hazards D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container >90% Full? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I Transport by Licensed Hazardous Waste Vendor H->I J Final Disposal at Permitted Facility (e.g., High-Temperature Incineration) I->J

Caption: Decision workflow for handling L-Cysteine, N-acetyl-S-(2-bromophenyl)- waste.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Tradebe. [Link]

  • Circular Waste Solutions for Pharmaceutical and Biotechnology Manufacturers . Veolia. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs . Justrite. [Link]

  • N-ACETYL-L-CYSTEINE MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-CYSTEINE . Oxford Lab Fine Chem LLP. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . Heliyon. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • N-ACETYL-L-CYSTEINE FOR BIOCHEMISTRY . Loba Chemie. [Link]

  • Standard Operating Procedure for Bromine . Washington State University. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them . VLS Environmental Solutions. [Link]

  • Safety Data Sheet: Bromine . Carl ROTH. [Link]

  • Pharmaceutical waste management through microbial bioremediation . National Center for Biotechnology Information (NCBI). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.